molecular formula C7H7ClFNO2S B13190675 (2-Chloro-3-fluorophenyl)methanesulfonamide

(2-Chloro-3-fluorophenyl)methanesulfonamide

Cat. No.: B13190675
M. Wt: 223.65 g/mol
InChI Key: ATJZENYCSCMKJJ-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of methanesulfonamide, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-3-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloro-3-fluoroaniline+methanesulfonyl chlorideThis compound+HCl\text{2-chloro-3-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloro-3-fluoroaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

(2-Chloro-3-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)methanesulfonamide
  • (2-Chloro-4-fluorophenyl)methanesulfonamide
  • (2-Chloro-3-bromophenyl)methanesulfonamide

Uniqueness

(2-Chloro-3-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

(2-chloro-3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12)

InChI Key

ATJZENYCSCMKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CS(=O)(=O)N

Origin of Product

United States

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